REACTION_CXSMILES
|
F[C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([C:10]([F:13])([F:12])[F:11])[C:3]=1[C:4]#[N:5].[NH:14]1[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]1>O1CCOCC1>[C:4]([C:3]1[C:6]([C:10]([F:13])([F:12])[F:11])=[CH:7][CH:8]=[CH:9][C:2]=1[N:14]1[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]1)#[N:5]
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Name
|
|
Quantity
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3 g
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Type
|
reactant
|
Smiles
|
FC1=C(C#N)C(=CC=C1)C(F)(F)F
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Name
|
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
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N1CCNCC1
|
Name
|
|
Quantity
|
24 mL
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Type
|
solvent
|
Smiles
|
O1CCOCC1
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
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is heated
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Type
|
TEMPERATURE
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Details
|
at reflux for 5 hours
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Duration
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5 h
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Name
|
|
Type
|
|
Smiles
|
C(#N)C1=C(C=CC=C1C(F)(F)F)N1CCNCC1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |